molecular formula C13H18BrNO2S B1588281 N-Cyclohexyl 3-bromo-4-methylbenzenesulfonamide CAS No. 850429-69-5

N-Cyclohexyl 3-bromo-4-methylbenzenesulfonamide

Cat. No. B1588281
M. Wt: 332.26 g/mol
InChI Key: CNTDHRBLONXWGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Cyclohexyl 3-bromo-4-methylbenzenesulfonamide” is a chemical compound with the CAS Number: 850429-69-5 . It has a molecular weight of 332.26 and its IUPAC name is 3-bromo-N-cyclohexyl-4-methylbenzenesulfonamide . The compound is used for proteomics research .


Molecular Structure Analysis

The InChI code for “N-Cyclohexyl 3-bromo-4-methylbenzenesulfonamide” is 1S/C13H18BrNO2S/c1-10-7-8-12 (9-13 (10)14)18 (16,17)15-11-5-3-2-4-6-11/h7-9,11,15H,2-6H2,1H3 . The InChI key is CNTDHRBLONXWGE-UHFFFAOYSA-N .

Scientific Research Applications

  • Synthesis of Pharmaceuticals and Intermediates :

    • It has been utilized as an electrophilic cyanation reagent for synthesizing various benzonitriles, proving effective even with sterically demanding aryl bromides. This method is efficient for the quick synthesis of pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).
    • The compound's derivatives have been investigated for potential use in targeting preparations to prevent HIV-1 infection (Cheng De-ju, 2015).
    • Research has focused on synthesizing N-tosyl bromo-aminocyclitol derivatives, highlighting the biological significance of aminocyclitols (Kurbanoğlu, 2016).
  • Chemical Reactions and Processes :

    • Studies on the reaction of N, N-dibromobenzenesulfonamide with cyclohexene have provided insights into the mechanisms forming various products, enriching the understanding of chemical reaction processes (Takemura, Niizato, & Ueno, 1971).
  • Development of New Compounds with Potential Biological Activities :

    • Synthesis of novel compounds like (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide has been achieved, which can be evaluated for potential anticancer properties (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).
    • Lewis base effects in reactions involving N-benzylidene-4-methyl-benzenesulfonamide have been explored to synthesize products with potential medicinal applications (Shi & Xu, 2001).
  • Antibacterial and Anti-Inflammatory Properties :

    • Sulfonamides bearing 1,4-benzodioxin ring were synthesized and showed promising antibacterial potential and potential as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).
  • Catalysis and Oxidation Processes :

    • Sulfonamide-substituted iron phthalocyanine has been designed and studied for its solubility, stability, and ability to catalyze the oxidation of olefins (Işci et al., 2014).
  • Synthesis and Characterization of New Sulfonamide Molecules :

    • Novel chiral fluorinating agents have been synthesized and characterized, expanding the range of available fluorinating agents in chemical synthesis (Sun, Liu, & Tang, 2008).
  • Computational and Crystallographic Studies :

    • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide, with potential implications in designing more effective compounds (Stenfors & Ngassa, 2020).

Safety And Hazards

The safety data sheet for “N-Cyclohexyl 3-bromo-4-methylbenzenesulfonamide” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

3-bromo-N-cyclohexyl-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2S/c1-10-7-8-12(9-13(10)14)18(16,17)15-11-5-3-2-4-6-11/h7-9,11,15H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTDHRBLONXWGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428443
Record name 3-Bromo-N-cyclohexyl-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclohexyl 3-bromo-4-methylbenzenesulfonamide

CAS RN

850429-69-5
Record name 3-Bromo-N-cyclohexyl-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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